molecular formula C14H14O B137470 2-Methyl-3-biphenylmethanol CAS No. 76350-90-8

2-Methyl-3-biphenylmethanol

Cat. No.: B137470
CAS No.: 76350-90-8
M. Wt: 198.26 g/mol
InChI Key: BGTLHJPGBIVQLJ-UHFFFAOYSA-N
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Description

2-Methyl-3-biphenylmethanol is an organic compound with the molecular formula C14H14O. It is a white to off-white crystalline solid with a melting point of 73-76°C and a boiling point of approximately 330.9°C . This compound is used as a pharmaceutical intermediate and in organic chemical synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Mechanism of Action

Target of Action

This compound is a pharmaceutical intermediate and organic chemical synthesis reagent , which suggests that it may be used in the synthesis of various drugs, each with their own unique targets.

Biochemical Pathways

Given the lack of information on the specific biological targets of 2-Methyl-3-biphenylmethanol, it’s difficult to summarize the affected biochemical pathways and their downstream effects. The compound can be synthesized via a suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate .

Action Environment

The synthesis of this compound involves a suzuki coupling reaction carried out at 10-150°c for 1-12 hours under the action of an alkali .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Methyl-3-phenylbenzyl Alcohol
  • 3-Hydroxymethyl-2-methylbiphenyl
  • 2-Methylbiphenyl-3-methanol

Comparison:

Properties

IUPAC Name

(2-methyl-3-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLHJPGBIVQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074101
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-90-8
Record name 2-Methyl[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76350-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-methanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methyl[1,1'-biphenyl]-3-methanol was prepared as follows: To 100 ml of stirred 50% aqueous ethanol was added 2-methyl-3-nitrobenzyl alcohol (41.8 g, 0.25 mole) and 85.0 grams of iron powder. The mixture was brought to reflux, and 5.2 ml of concentrated hydrochloric acid was slowly added. Upon complete addition, the reaction mixture was stirred under reflux for 2 hours. The reaction mixture was then made just basic with ethanolic 15% potassium hydroxide. The hot mixture was filtered through diatomaceous earth to remove the iron. The filter cake was washed with ethanol. The filtrate was acidified with hydrogen chloride, then allowed to stand at room temperature for 16 hours. The ethanol was removed by evaporation under reduced pressure. Hexane was added to the residue, and the water-hexane azeotrope was removed by distillation. The addition of hexane and the subsequent removal of the water-hexane azeotrope by distillation was repeated three times. The 3-hydroxymethyl-2-methylaniline hydrochloride residue thus obtained was used as follows.
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Synthesis routes and methods II

Procedure details

In a photoreactor was placed 3-iodo-2-methylbenzyl alcohol (5.0 g, 0.02 mole) and 800 ml of benzene. To this was added sodium thiosulfate (5.0 g, 0.04 mole) in 15 ml of water. The mixture was purged with argon for 30 minutes, then irradiated with a 200 watt medium pressure ultraviolet lamp for 36.5 hours. The reaction mixture was then transferred to a separatory funnel. The photoreactor was washed with approximately 20 ml each of water, chloroform, and acetone. These washes were added to the separatory funnel. The organic layer was washed with aqueous 0.5M sodium thiosulfate, then with an aqueous solution saturated with sodium chloride. The organic layer was then dried and filtered. The filtrate was evaporated under reduced pressure to an oily residue. The residue was purified by column chromatography on silica gel, elution with 1:1 hexane:chloroform, to give 2-methyl[1,1'-biphenyl]-3-methanol (2.4 g). The nmr and ir spectra were consistent with that expected for the named compound.
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5 g
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800 mL
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sodium thiosulfate
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5 g
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15 mL
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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, the reaction mixture from above was decanted into a clean, dry flask, leaving the unreacted magnesium turnings in the first flask. This solution, which contains (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, was heated to reflux, and 16.5 g (0.55 mole based on formaldehyde) of polyoxymethylene diacetate (avg. mol. wgt. approx. 50,000, available commercially from E.I. du Pont de Nemours & Co., Inc., Wilmington, Delaware under the trade name Delrin 500 acetal homopolymer resin), milled to about 80 mesh, was added with stirring over three hours. Refluxing was continued for four additional hours after which the reaction mixture was allowed to cool and stand overnight. The mixture was then heated to 53° C. and was poured into a mixture of 100 g of ice, 52 g of concentrated hydrochloric acid, and 200 g of a mixture containing 95% n-octane and 5% toluene (wt/wt). This mixture was filtered and the organic phase separated. The organic solvents were distilled off, boiling range 65°-93° C. During a four hour period the solution was cooled with stirring to approximately 5° C. and was then filtered. The filter cake was washed with 100 mL of cold n-octane and air-dried for 0.5 hour. The filter cake was broken up and dried under a vacuum at 55° C. for four hours, yielding 78.9 g of (2-methyl[1,1'-biphenyl]-3-yl)methanol (89.9% purity), a yield of 70.8% of theory.
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52 g
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Methyl-3-biphenylmethanol highlighted in the research?

A1: The research primarily focuses on the role of this compound as a key intermediate in the synthesis of Bifenthrin [, ]. Bifenthrin is a pyrethroid insecticide widely used in agricultural and residential pest control.

Q2: The research mentions challenges in synthesizing this compound. Can you elaborate on a novel approach described?

A2: One study [] describes a novel method for preparing this compound that utilizes toluene as the solvent instead of the conventional tetrahydrofuran. This method employs a series of reactions including Grignard reactions and coupling reactions using pure benzene, which the researchers claim prevents the formation of byproducts.

Q3: Beyond its use in Bifenthrin synthesis, are there any other applications or research directions being explored for this compound?

A3: Interestingly, this compound serves as a scaffold in the development of potential Positron Emission Tomography (PET) tracers for Programmed Cell Death 1 Ligand 1 (PD-L1) []. This research explores the potential of using this compound to create imaging agents that could help visualize and quantify PD-L1 expression in tumors.

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